lithium;benzoate

Neuroprotection Mitochondrial Dysfunction Alzheimer's Disease Research

Researchers investigating Alzheimer's disease models often find that simple lithium salts or sodium benzoate alone provide insufficient or mechanistically confounded neuroprotection. Lithium benzoate solves this by delivering synergistic, lithium-benzoate-specific efficacy through an NMDA receptor-independent pathway. • Rescues neuronal cells from Aβ25-35 toxicity to 85.1% survival (vs. 54.6% untreated); outperforms equimolar LiCl and Na benzoate. • Neuroprotection is maintained even under NMDA receptor blockade with MK-801-unlike sodium benzoate. • Supplied at ≥99% purity; ambient storage and shipping. Available from 20 g to 1 kg scale.

Molecular Formula C7H5LiO2
Molecular Weight 128.1 g/mol
Cat. No. B7770050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;benzoate
Molecular FormulaC7H5LiO2
Molecular Weight128.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
InChIKeyLDJNSLOKTFFLSL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Benzoate Specifications & Comparator Analysis


Lithium benzoate (LiBen; CAS: 553-54-8) is an organic lithium salt with the molecular formula C₇H₅LiO₂ and a molecular weight of 128.05 g/mol [1]. It appears as a white crystalline powder with a melting point exceeding 300°C and a water solubility of approximately 33 g/100 mL at 25°C [2]. Lithium benzoate combines the pharmacological properties of lithium ions with the bioactive characteristics of the benzoate anion, making it a compound of interest in neuropsychiatric research, where it has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease, as well as in industrial applications as a corrosion inhibitor, a polymerization catalyst, and an electrolyte additive in lithium-ion battery research [3].

Lithium Benzoate vs. Substitutes: Procurement Rationale


In scientific and industrial procurement, substituting lithium benzoate with a seemingly related compound like lithium chloride (LiCl), lithium carbonate (Li₂CO₃), or sodium benzoate (SB) can lead to significant performance deficits. Preclinical data demonstrate that the combination of the lithium cation and the benzoate anion in a single molecule yields a unique, non-additive synergistic effect. Direct head-to-head studies show that lithium benzoate provides superior neuroprotective efficacy compared to equimolar concentrations of either lithium chloride or sodium benzoate alone [1]. Furthermore, lithium benzoate's mechanism of neuroprotection operates through an NMDA receptor-independent pathway, a feature not shared by sodium benzoate, indicating a distinct mode of action that could be critical for specific research outcomes [1]. In industrial contexts, its electrochemical profile as an anode material differs markedly from other lithium carboxylates, underscoring that even within the same functional class, performance cannot be generalized [2].

Lithium Benzoate Comparator Data & Evidence


Mitochondrial Toxin-Induced Neuroprotection

In a preclinical model of neurotoxicity induced by the mitochondrial complex II inhibitor 3-nitropropionic acid (3-NP), lithium benzoate demonstrated a significantly greater capacity to rescue neuronal cell death compared to lithium chloride (LiCl) and sodium benzoate (SB). At an equimolar concentration of 0.5 mM, lithium benzoate restored cell survival to a higher level than its comparators [1].

Neuroprotection Mitochondrial Dysfunction Alzheimer's Disease Research

Amyloid-β Cytotoxicity Protection

In a separate in vitro model of Alzheimer's disease pathology using the Aβ25–35 peptide fragment, lithium benzoate again outperformed both lithium chloride (LiCl) and sodium benzoate (SB) in preserving neuronal viability. When applied after an initial Aβ25–35 insult, lithium benzoate treatment led to a higher rate of cell survival compared to the other two agents at the same concentration [1].

Alzheimer's Disease Amyloid-beta Cytoprotection Neurodegeneration

Electrochemical Performance as Battery Anode

In the field of lithium-ion battery (LIB) research, lithium benzoate's performance as an organic anode material is distinct from other lithium salts of aromatic carboxylic acids. A comparative study evaluated its initial discharge capacity and cycling stability against lithium terephthalate and the lithium salt of benzene-1,3,5-tricarboxylic acid. Lithium benzoate occupies an intermediate position in terms of initial capacity but shows a specific capacity retention profile after 50 cycles [1].

Lithium-Ion Batteries Anode Material Electrochemistry Energy Storage

Co-Crystal Bioavailability Enhancement

A patent (US2019/0177261 A1) describes the formation of co-crystals of lithium benzoate with co-formers such as sorbic acid, trans-cinnamic acid, and nicotinic acid. The patent claims that these co-crystals are expected to exhibit improved physicochemical properties, specifically including enhanced bioavailability and modified hygroscopicity, compared to unmodified lithium benzoate [1].

Pharmaceutical Formulation Bioavailability Co-crystal Engineering Drug Delivery

Lithium Benzoate Application Scenarios


Alzheimer's Disease & Neuroprotection

For researchers investigating therapeutic interventions for Alzheimer's disease or other neurodegenerative conditions involving mitochondrial dysfunction, oxidative stress, or amyloid-beta toxicity, lithium benzoate is a superior choice. Preclinical evidence demonstrates that it outperforms lithium chloride and sodium benzoate in rescuing neuronal cells from both mitochondrial toxin-induced and amyloid-beta-induced death. Specifically, it improved cell survival to 79.0% from ~50% in a 3-NP model and to 85.1% from 54.6% in an Aβ25-35 model, providing quantifiably better outcomes than its comparators [1].

NMDA Receptor-Independent Neuroprotection

Studies requiring an NMDA receptor-independent pathway for neuroprotection should prioritize lithium benzoate. Experimental data show that, unlike sodium benzoate, lithium benzoate's neuroprotective effect against amyloid-beta is not blocked by the NMDA receptor antagonist MK-801. This distinct mechanism allows researchers to isolate and study pathways of neuroprotection that do not involve the NMDA receptor, a feature not shared by sodium benzoate and which makes lithium benzoate a more targeted tool for such investigations [1].

Organic Anode Development for Lithium-Ion Batteries

In the field of lithium-ion battery research, lithium benzoate serves as a specific organic anode material with a defined electrochemical signature. Its performance profile—an initial discharge capacity of 250 mAh g⁻¹ and a 50-cycle capacity of 75 mAh g⁻¹ at 0.1 C—provides a unique data point when compared to other lithium carboxylates like lithium terephthalate (340/100 mAh g⁻¹). This makes it a valuable compound for studies exploring the relationship between molecular structure and electrochemical performance in organic electrode materials [2].

Co-Crystal Engineering & Formulation

For research focused on improving the solid-state properties of active pharmaceutical ingredients, lithium benzoate presents a unique opportunity for co-crystal engineering. Patented co-crystals with co-formers like sorbic acid and nicotinic acid are claimed to improve its bioavailability and hygroscopicity. This makes lithium benzoate a candidate of interest for formulation scientists seeking to enhance the delivery and stability of lithium-based therapeutics, a line of research that is not directly applicable to many other simple lithium salts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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